

Application Notes and Protocols for Monoisopropyl Phthalate in Toxicology Studies

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Compound of Interest

Compound Name: Monoisopropyl phthalate

Cat. No.: B046953

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Introduction

Monoisopropyl phthalate (MIPP) is the monoester metabolite of diisopropyl phthalate (DIPP), a plasticizer used in a variety of consumer products. Due to the widespread use of phthalates, there is growing concern about their potential adverse effects on human health. Toxicological studies are crucial for assessing the risks associated with exposure to these compounds. This document provides detailed application notes and protocols for the use of **monoisopropyl phthalate** in toxicology studies, with a focus on in vitro methodologies. While specific toxicological data for MIPP is limited in publicly available literature, the protocols provided are based on established methods for assessing the toxicity of other well-studied phthalate monoesters, which are known to be the primary active metabolites.

Data Presentation

Quantitative toxicological data for **monoisopropyl phthalate** is not readily available in the scientific literature. Therefore, the following tables summarize available data for other relevant phthalates to provide a comparative context for experimental design.

Table 1: Acute Toxicity Data for Various Phthalates in Rats

Compound	CASRN	LD50 (Oral, Rat)	Reference
Diisobutyl phthalate (DIBP)	84-69-5	15000 mg/kg	[1]
Di-n-propyl phthalate (DnPP)	131-16-8	>5000 mg/kg	-
Diisooctyl phthalate (DIOP)	27554-26-3	13000 mg/kg	[2]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Reproductive and Developmental Toxicity of Various Phthalates in Rats

Compound	Exposure Route	NOAEL	LOAEL	Endpoint	Reference
Di-n-propyl phthalate (DnPP)	Oral (gavage)	0.5 g/kg/day	1 g/kg/day	Developmental toxicity	[3]
Diisobutyl phthalate (DIBP)	Oral (gavage)	250 mg/kg/day	500 mg/kg/day	Maternal and developmental toxicity	[4] [5]
Di-isononyl phthalate (DINP)	Oral (diet)	276 mg/kg/day	-	Testicular toxicity	[6]

Note: NOAEL is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the toxicological profile of **monoisopropyl phthalate**.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic potential of **monoisopropyl phthalate** on a relevant cell line (e.g., human liver cells (HepG2), Leydig cells (TM3), or Sertoli cells (TM4)).

Materials:

- **Monoisopropyl phthalate** (MIPP)
- Mammalian cell line (e.g., HepG2)
- Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Dimethyl sulfoxide (DMSO, cell culture grade)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

- **Compound Preparation:** Prepare a stock solution of MIPP in DMSO. Serially dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration in the culture medium should not exceed 0.5%.
- **Cell Treatment:** After 24 hours of incubation, remove the medium and expose the cells to 100 µL of the medium containing different concentrations of MIPP. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Assay:**
 - After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
 - After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Incubate the plate at room temperature for 2 hours in the dark.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability as follows:
 - % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
 - Plot the concentration-response curve and determine the IC₅₀ value (the concentration of MIPP that causes 50% inhibition of cell viability).

Protocol 2: Steroidogenesis Inhibition Assay in H295R Cells

Objective: To evaluate the effect of **monoisopropyl phthalate** on the production of steroid hormones (e.g., testosterone and estradiol) in the human adrenocortical carcinoma cell line H295R.

Materials:

- **Monoisopropyl phthalate (MIPP)**
- H295R cell line
- Culture medium (DMEM/F12 supplemented with 1% ITS+ and 2.5% Nu-Serum)
- DMSO
- Forskolin (to stimulate steroidogenesis)
- 24-well cell culture plates
- Hormone quantification kits (e.g., ELISA or LC-MS/MS)

Procedure:

- **Cell Seeding:** Seed H295R cells in 24-well plates at a density of 2×10^5 cells/well and allow them to attach for 24 hours.
- **Compound Preparation:** Prepare MIPP stock solution in DMSO and dilute to final concentrations in culture medium.
- **Cell Treatment:** Replace the medium with fresh medium containing various concentrations of MIPP and a stimulator of steroidogenesis like forskolin (e.g., 10 μ M). Include vehicle controls.
- **Incubation:** Incubate the cells for 48 hours.
- **Sample Collection:** Collect the cell culture supernatant for hormone analysis.
- **Hormone Quantification:** Measure the concentrations of testosterone and estradiol in the supernatant using appropriate assay kits according to the manufacturer's instructions.
- **Data Analysis:** Normalize hormone concentrations to the total protein content of the cells in each well. Compare the hormone levels in MIPP-treated wells to the vehicle control to determine the inhibitory effect.

Protocol 3: Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay

Objective: To determine if **monoisopropyl phthalate** can activate PPAR nuclear receptors (PPAR α , PPAR γ).

Materials:

- **Monoisopropyl phthalate** (MIPP)
- A suitable cell line for transfection (e.g., COS-7 or HepG2)
- Expression plasmids for the ligand-binding domain of human or rodent PPAR α and PPAR γ fused to a GAL4 DNA-binding domain.
- A reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene.
- A control plasmid for transfection efficiency normalization (e.g., β -galactosidase expression vector).
- Transfection reagent (e.g., Lipofectamine)
- Luciferase assay system
- Known PPAR agonists (e.g., Wy-14643 for PPAR α , Rosiglitazone for PPAR γ) as positive controls.

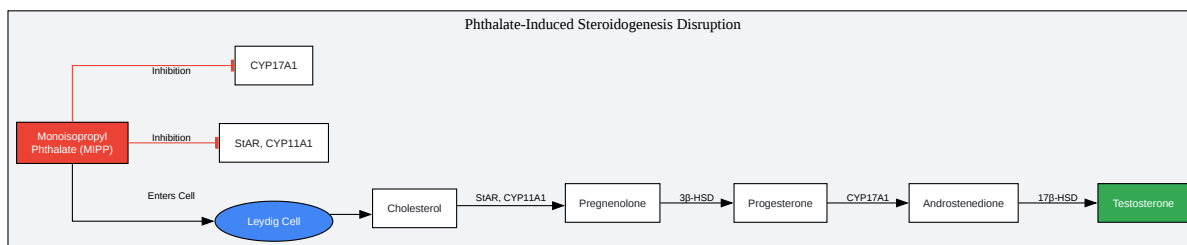
Procedure:

- **Cell Seeding:** Seed cells in 24-well plates the day before transfection.
- **Transfection:** Co-transfect the cells with the PPAR-GAL4 expression plasmid, the luciferase reporter plasmid, and the β -galactosidase control plasmid using a suitable transfection reagent.
- **Cell Treatment:** After 24 hours, replace the medium with fresh medium containing various concentrations of MIPP or the positive controls.

- Incubation: Incubate the cells for 24 hours.
- Cell Lysis and Assay: Lyse the cells and measure luciferase and β -galactosidase activities using appropriate assay kits.
- Data Analysis: Normalize the luciferase activity to the β -galactosidase activity to correct for transfection efficiency. Compare the normalized luciferase activity in MIPP-treated cells to the vehicle control to determine the fold activation of the PPAR receptor.

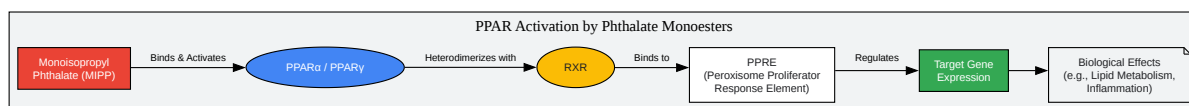
Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially affected by **monoisopropyl phthalate** and a general experimental workflow for its toxicological assessment.



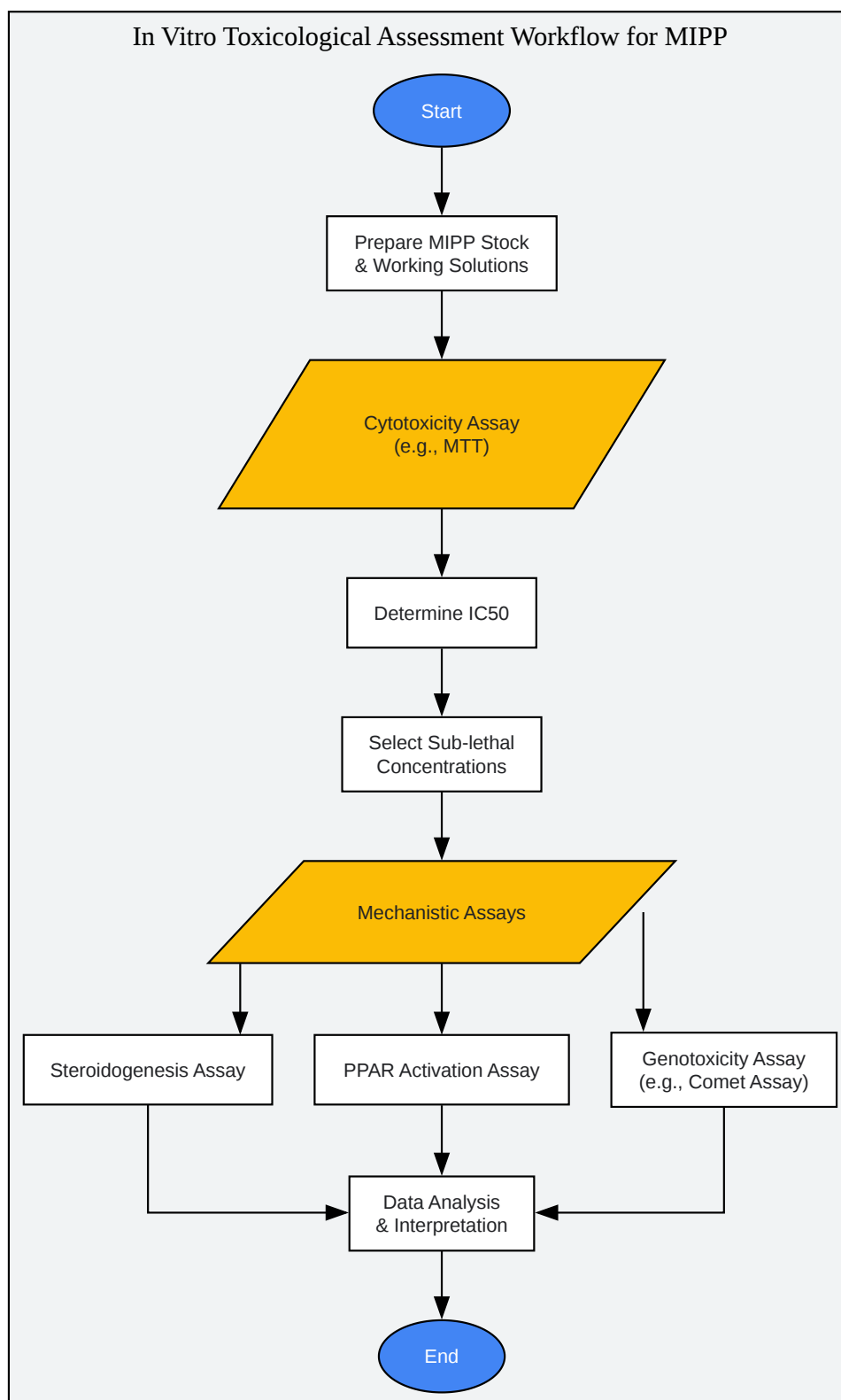
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Caption: Putative mechanism of MIPP-induced inhibition of testosterone synthesis.



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Caption: General signaling pathway for PPAR activation by phthalate monoesters.



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Caption: A general workflow for the in vitro toxicological evaluation of MIPP.

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